![molecular formula C21H20N2OS2 B2535521 4-(benzylthio)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide CAS No. 923363-61-5](/img/structure/B2535521.png)

4-(benzylthio)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

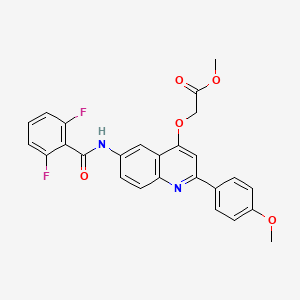

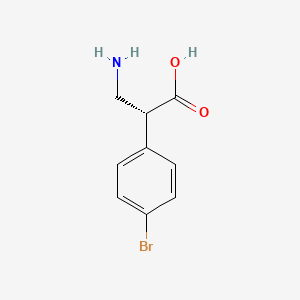

4-(benzylthio)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide is a chemical compound that has been the subject of much scientific research in recent years. This compound is of great interest to researchers due to its potential applications in the fields of medicine and biochemistry. In

Scientific Research Applications

Synthesis and Biological Importance of Thiazole Derivatives

Research has shown that thiazole and its derivatives, including compounds similar to 4-(benzylthio)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide, possess significant pharmacological properties. These compounds have been explored for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory effects. Studies emphasize the importance of synthetic methodologies for the development of these derivatives as potential therapeutic agents, highlighting the versatility of thiazole compounds in drug discovery (Rosales-Hernández et al., 2022).

Antioxidant and Anti-inflammatory Applications

Benzofused thiazole derivatives, structurally related to the compound , have been synthesized and evaluated for their in vitro antioxidant and anti-inflammatory activities. These studies suggest the potential of such derivatives for developing alternative antioxidant and anti-inflammatory agents, indicating the broad applicability of thiazole-based compounds in addressing oxidative stress and inflammatory conditions (Raut et al., 2020).

Environmental and Pharmacological Significance

The environmental occurrence, fate, and behavior of parabens and related phenolic compounds, which share functional groups with the target compound, have been extensively reviewed. These studies reveal the ubiquitous presence of such compounds in aquatic environments and their potential as weak endocrine disrupter chemicals. This underscores the importance of understanding the environmental impact and pharmacological potential of synthetic compounds, including thiazole derivatives (Haman et al., 2015).

Therapeutic Potential of Benzothiazoles

Benzothiazoles, a core structure related to the compound of interest, have been recognized for their therapeutic potential, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. The structural simplicity and synthetic accessibility of benzothiazole derivatives offer significant opportunities for the development of new therapeutic agents, demonstrating the critical role of benzothiazoles in medicinal chemistry (Kamal et al., 2015).

Mechanism of Action

Target of Action

The primary target of the compound 4-(benzylthio)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide is the 3-Chymotrypsin-like cysteine protease (3CLpro) of SARS-CoV-2 . This protease plays a crucial role in viral replication, making it an attractive target for potential inhibitors .

Mode of Action

This compound interacts with the 3CLpro, inhibiting its function. The compound’s interaction with the protease results in the inhibition of viral replication

Biochemical Pathways

The biochemical pathway affected by this compound is the replication pathway of SARS-CoV-2. By inhibiting the 3CLpro, the compound disrupts the replication of the virus, thereby mitigating its effects .

Result of Action

The molecular and cellular effects of the action of this compound involve the inhibition of the 3CLpro, which in turn disrupts the replication of SARS-CoV-2 . This disruption of the viral replication process can potentially mitigate the effects of the virus.

properties

IUPAC Name |

4-benzylsulfanyl-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2OS2/c24-19(11-6-12-25-14-15-7-2-1-3-8-15)22-21-23-20-17-10-5-4-9-16(17)13-18(20)26-21/h1-5,7-10H,6,11-14H2,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMWMZDBUPVDNRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)CCCSCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B2535438.png)

![5-((4-Ethoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2535445.png)

![2-(Tert-butylsulfonyl)-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}acetonitrile](/img/structure/B2535446.png)

![N-(9-ethyl-9H-carbazol-3-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2535457.png)

![N-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide](/img/structure/B2535460.png)